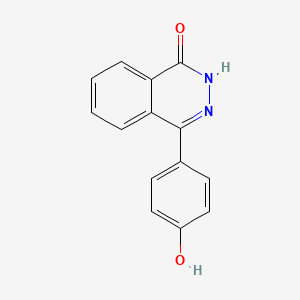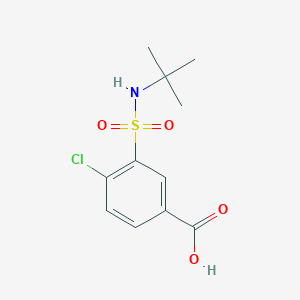
3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid
Übersicht
Beschreibung
3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid, commonly referred to as tBSA, is an organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is insoluble in water and is a derivative of benzoic acid. This compound has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-tert-Butanesulfinyl Imines as Intermediates
N-tert-Butanesulfinyl imines are identified as versatile intermediates for the asymmetric synthesis of amines, leveraging the tert-butanesulfinyl group for activation, directional control, and post-nucleophilic addition cleavage. This method has been effectively employed for synthesizing a wide spectrum of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols (Ellman, Owens, & Tang, 2002).
Enhanced Degradation of Organic Contaminants
Para-chlorobenzoic acid (pCBA), a structurally similar compound to 3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid, has been shown to degrade more effectively in water when treated with enhanced ozonation and peroxymonosulfate. This process, notable for its accelerated decomposition and degradation of typical organic contaminants, highlights the potential application in water treatment and environmental remediation (Jing et al., 2015).
Enantioselective Fluorescence Sensing
The compound synthesized from 3-tert-butylaniline and 2-chlorobenzoic acid has been employed in creating a highly fluorescent scandium complex. This complex is instrumental in the enantioselective sensing of chiral amino alcohols, demonstrating an application in analytical chemistry for detecting specific substances at micromolar concentrations (Liu, Pestano, & Wolf, 2008).
Temperature and Reaction Rate Studies
4-Chlorobenzoic acid, similar to 3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid, has been studied for its reaction rates with hydroxyl radicals, particularly in the context of ozonation and advanced oxidation processes. Understanding these reaction rates is crucial for designing efficient water treatment and pollution control methods (Kawaguchi, Hidaka, & Nishimura, 2022).
Eigenschaften
IUPAC Name |
3-(tert-butylsulfamoyl)-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-11(2,3)13-18(16,17)9-6-7(10(14)15)4-5-8(9)12/h4-6,13H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICPHGOQDCGVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368467 | |
| Record name | 3-(tert-butylsulfamoyl)-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid | |
CAS RN |
59815-50-8 | |
| Record name | 3-(tert-butylsulfamoyl)-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)


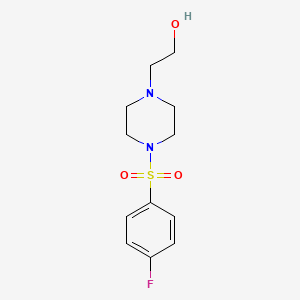
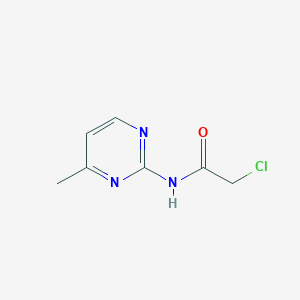

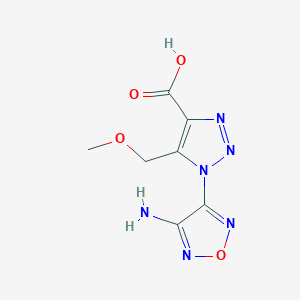



![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)
